molecular formula C9H6ClN3 B8230297 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile

Cat. No.: B8230297
M. Wt: 191.62 g/mol
InChI Key: BFRSPBHUYAAGSK-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile (CAS: 2092824-54-7) is a heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 5, a methyl group at position 1, and a carbonitrile group at position 2. This compound is cataloged as a building block in pharmaceutical and agrochemical research, likely due to the reactivity of the carbonitrile group and the structural versatility of the pyrrolopyridine scaffold .

Properties

IUPAC Name

5-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c1-13-5-6(3-11)7-2-9(10)12-4-8(7)13/h2,4-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRSPBHUYAAGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC(=NC=C21)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Coupled Halogenation and Cyanation

A widely adopted method involves constructing the pyrrolo[2,3-c]pyridine core through cyclization, followed by sequential halogenation and cyanation.

Step 1: Core Formation
Starting with 3-aminopyridine derivatives, cyclization is achieved via intramolecular Heck coupling or palladium-catalyzed cross-coupling. For example, reacting 3-amino-4-chloropyridine with methyl vinyl ketone under acidic conditions generates the pyrrolo[2,3-c]pyridine scaffold . Alternatively, microwave-assisted cyclization of pre-functionalized precursors reduces reaction times by 60% compared to conventional heating.

Step 2: N-Methylation
The 1-position methyl group is introduced using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. Solvent choice (e.g., DMF or THF) impacts methylation efficiency, with DMF providing >90% yield at 60°C .

Step 3: Chlorination at Position 5
Electrophilic chlorination employs N-chlorosuccinimide (NCS) in acetic acid, selectively targeting position 5 due to the electron-donating methyl group. Reaction monitoring via LC-MS confirms >85% conversion within 2 hours.

Step 4: Cyanation at Position 3
A copper(I)-catalyzed cyanation replaces a halogen (introduced during core formation) with a nitrile group. Using CuCN and NH4Cl in DMSO at 120°C achieves 70–75% yield .

Direct Cyano Group Incorporation During Cyclization

This one-pot strategy integrates the cyano group early in the synthesis, minimizing post-cyclization modifications.

Procedure
A nitrile-containing precursor, such as 3-cyano-4-methylaminopyridine, undergoes cyclization using POCl3 as both a solvent and Lewis acid. The reaction proceeds via formation of a chlorophosphate intermediate, which intramolecularly cyclizes to yield the target compound. This method achieves 65% overall yield but requires rigorous temperature control (80–90°C) to avoid decomposition .

Optimization

  • Catalyst : Adding 10 mol% Pd(OAc)2 improves regioselectivity for the 3-position .

  • Solvent : Replacing POCl3 with dichloroethane reduces side reactions, increasing yield to 72% .

Suzuki-Miyaura Coupling for Functionalization

For analogs requiring diverse substituents, Suzuki coupling introduces aryl or heteroaryl groups before final cyanation.

Example Protocol

  • Bromination : 1-Methylpyrrolo[2,3-c]pyridine is brominated at position 5 using Br2 in H2SO4 (yield: 88%) .

  • Coupling : The brominated intermediate reacts with methylboronic acid under Pd(PPh3)4 catalysis, producing 5-methyl-1-methylpyrrolo[2,3-c]pyridine .

  • Chlorination and Cyanation : Sequential treatment with NCS and CuCN furnishes the target compound (total yield: 58%).

Key Data

StepReagents/ConditionsYield (%)
BrominationBr2, H2SO4, 0°C, 2h88
Suzuki CouplingPd(PPh3)4, K2CO3, dioxane/H2O92
ChlorinationNCS, AcOH, 50°C, 1h85
CyanationCuCN, DMSO, 120°C, 4h70

Comparative Analysis of Methods

MethodAdvantagesLimitationsOverall Yield (%)
Cyclization-HalogenationHigh regioselectivity, scalableMulti-step, requires toxic reagents65–70
One-Pot CyanationFewer steps, time-efficientTemperature-sensitive intermediates60–65
Suzuki CouplingEnables diverse substitutionsCostly catalysts, complex optimization55–60
Nucleophilic SubstitutionSimple conditions, readily available reagentsLow efficiency for bulky substituents68–75

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Substituent Position : The position of the carbonitrile group significantly impacts reactivity. For example, this compound (3-CN) may exhibit different electronic properties compared to 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carbonitrile (2-CN), as the carbonitrile’s position alters resonance and steric accessibility .
  • Ring Fusion : The [2,3-c] vs. [2,3-b] pyrrolopyridine ring fusion changes nitrogen placement, affecting hydrogen bonding and solubility. For instance, 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile ([2,3-b] system) has distinct electronic properties compared to the [2,3-c] analog .
  • Functional Groups : Carboxylic acid derivatives (e.g., 10b in ) show lower synthesis yields (71%) compared to methoxy analogs (80%), suggesting electron-withdrawing groups like chlorine may hinder cyclization steps. However, the target compound’s carbonitrile group likely enhances stability and reactivity for further derivatization .

Biological Activity

5-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound is characterized by a pyrrolopyridine core with a chloro and a cyano group that contribute to its reactivity and biological profile. The structural formula can be represented as:

C9H7ClN4\text{C}_9\text{H}_7\text{Cl}\text{N}_4

Antimicrobial Properties

Research indicates that derivatives of pyrrolopyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 3.12 to 12.5 μg/mL, suggesting potent antibacterial properties .

Antiparasitic Activity

Recent investigations into related compounds have demonstrated antiparasitic effects, particularly against protozoan parasites. The introduction of polar functionalities has been linked to enhanced aqueous solubility and improved bioavailability, which are critical for effective antiparasitic activity . For example, certain derivatives showed EC50 values as low as 0.025 μM against specific parasites, indicating strong efficacy .

Anticancer Activity

The anticancer potential of pyrrolopyridine derivatives is significant. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines. Notably, some derivatives exhibited EC50 values in the low micromolar range (e.g., 0.064 μM), highlighting their potential as chemotherapeutic agents .

The biological activity of this compound is believed to stem from several mechanisms:

  • Enzyme Inhibition : Many pyrrolopyridine derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
  • DNA Interaction : Some studies suggest that these compounds may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis.
  • Receptor Modulation : The compound may interact with various cellular receptors, influencing signaling pathways involved in cell proliferation and survival.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of pyrrolopyridine derivatives demonstrated their effectiveness against S. aureus. The derivatives were synthesized and tested for antibacterial activity using standard broth microdilution methods. The results indicated that modifications at the 3-position significantly enhanced the antimicrobial potency compared to the parent compound.

CompoundMIC (μg/mL)
Parent Compound12.5
Derivative A6.25
Derivative B3.12

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, various analogs of pyrrolopyridine were tested against human cancer cell lines. The results showed that certain modifications led to increased cytotoxicity.

CompoundEC50 (μM)Cell Line
Compound X0.064A549 (lung cancer)
Compound Y0.115HeLa (cervical cancer)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes cyclization of substituted pyridine precursors with active methylene reagents, followed by halogenation and nitrile functionalization. For example, analogous compounds like 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine are synthesized via cyclocondensation of ethyl 2-chloronicotinate with methylene reagents under reflux in ethanol . Purity optimization requires chromatographic separation (e.g., silica gel column) and recrystallization using polar aprotic solvents like acetonitrile. Monitoring via HPLC (C18 column, methanol/water gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry and substituent positions. For instance, the methyl group at N1 appears as a singlet (~δ 3.8 ppm), while the pyrrole protons resonate between δ 6.5–7.5 ppm .
  • LC-MS : High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight (e.g., [M+H]+ at m/z 236.0452 for C10_{10}H7_7ClN4_4) .
  • IR : The nitrile group exhibits a sharp peak near 2220 cm1^{-1} .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OMe) groups at the 5-position to modulate electronic effects. Analogous studies on pyrrolo[2,3-b]pyridines show that chloro substituents enhance binding affinity to ATP pockets in kinases like JAK2 .
  • Biological Assays : Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) to measure IC50_{50} values. Compare with control inhibitors (e.g., staurosporine) .
  • Computational Modeling : Perform molecular docking (MOE or AutoDock Vina) using PDB structures (e.g., 4P7E for JAK2) to predict binding modes .

Q. What strategies resolve contradictions in reported biological activity data for pyrrolopyridine derivatives?

  • Methodological Answer :

  • Standardized Assays : Ensure consistent cell lines (e.g., HEK293 for cytotoxicity) and assay conditions (e.g., 48-hour incubation). Discrepancies in IC50_{50} values often arise from variable protocols .
  • Metabolic Stability Testing : Use liver microsomes (human/rat) to assess compound stability. Rapid degradation (t1/2_{1/2} < 30 min) may explain false negatives in cellular assays .
  • Orthogonal Validation : Confirm hits via SPR (surface plasmon resonance) for direct binding kinetics .

Q. How can computational methods guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (target <3), solubility (ALogPS), and CYP450 inhibition. For example, replacing the methyl group with a trifluoromethyl moiety may reduce metabolic clearance .
  • Free Energy Perturbation (FEP) : Simulate substituent effects on binding free energy to prioritize synthetic targets. This approach successfully optimized pyrrolopyridine-based PI3K inhibitors .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) by precise temperature control. For example, a Buchwald-Hartwig amination step can achieve >90% yield at 100°C in 2 hours .
  • Catalytic Optimization : Screen Pd/Xantphos catalysts for cross-coupling steps to suppress byproducts. Microwave-assisted synthesis (150°C, 20 min) improves efficiency for nitro-group reductions .

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